Porphyrindin

Description

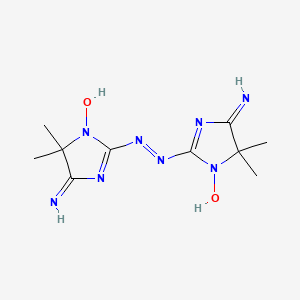

Structure

3D Structure

Properties

CAS No. |

41930-15-8 |

|---|---|

Molecular Formula |

C10H16N8O2 |

Molecular Weight |

280.29 g/mol |

IUPAC Name |

1-hydroxy-2-[(E)-(1-hydroxy-4-imino-5,5-dimethylimidazol-2-yl)diazenyl]-5,5-dimethylimidazol-4-imine |

InChI |

InChI=1S/C10H16N8O2/c1-9(2)5(11)13-7(17(9)19)15-16-8-14-6(12)10(3,4)18(8)20/h11-12,19-20H,1-4H3/b11-5?,12-6?,16-15+ |

InChI Key |

UQZOMPUVIQNBPY-HJQSKNPRSA-N |

SMILES |

CC1(C(=N)N=C(N1O)N=NC2=NC(=N)C(N2O)(C)C)C |

Isomeric SMILES |

CC1(C(=N)N=C(N1O)/N=N/C2=NC(=N)C(N2O)(C)C)C |

Canonical SMILES |

CC1(C(=N)N=C(N1O)N=NC2=NC(=N)C(N2O)(C)C)C |

Synonyms |

porphyrindin |

Origin of Product |

United States |

Synthetic Methodologies for Porphyrindin and Analogous Systems

Classical Synthetic Approaches to Porphyrins

The foundational methods for synthesizing the porphyrin macrocycle were developed in the early to mid-20th century. These strategies typically involve the acid-catalyzed condensation of pyrrole-based precursors. While they can have limitations, such as low yields and the formation of complex isomeric mixtures (scrambling), they remain cornerstones of porphyrin chemistry.

Two of the most prominent classical methods are the Rothemund and Lindsey syntheses:

Rothemund Synthesis (1936): This earliest approach involved the condensation of pyrrole (B145914) with an aldehyde in a sealed bomb at high temperatures for extended periods. For example, the reaction of pyrrole with formaldehyde (B43269) vapor in methanol (B129727) at 150°C produced porphine, the parent porphyrin. This method is often low-yielding and not practical for preparing sensitive or asymmetrically substituted porphyrins.

Lindsey Synthesis (1980s): A significant advancement was the development of the Lindsey synthesis, which offers much milder reaction conditions and improved yields for producing meso-tetrasubstituted porphyrins. This two-step process involves:

Condensation: The acid-catalyzed reaction of a pyrrole and an aldehyde at room temperature to form a porphyrinogen (B1241876), a colorless and non-aromatic macrocyclic intermediate.

Oxidation: The porphyrinogen is then oxidized to the stable, aromatic porphyrin using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil.

The choice of acid catalyst is critical in the Lindsey synthesis. While strong acids like trifluoroacetic acid (TFA) can be used, milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have also been shown to be effective, sometimes leading to higher yields.

Table 1: Comparison of Classical Porphyrin Synthesis Methods

| Feature | Rothemund Synthesis | Lindsey Synthesis |

| Precursors | Pyrrole, Aldehyde | Pyrrole, Aldehyde |

| Conditions | High temperature (≥150°C), Sealed vessel | Room temperature, Open flask |

| Catalyst | Often requires no external catalyst, but can use acids | Acid catalyst (e.g., TFA, BF₃·OEt₂) |

| Intermediate | Not isolated | Porphyrinogen (isolated or in situ) |

| Oxidation Step | Spontaneous/thermal | Required (e.g., DDQ, p-chloranil) |

| Typical Yields | Low (<10%) | Moderate to high (20-40%) |

| Applicability | Limited; mainly for robust, simple porphyrins | Wide; standard for meso-tetrasubstituted porphyrins |

Modern Advancements in Porphyrinoid Synthesis Applicable to Porphyrin Precursors

Recent innovations have focused on overcoming the limitations of classical methods, aiming for higher efficiency, reduced waste, and access to more complex and novel porphyrinoid structures.

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to drive chemical reactions, has emerged as a powerful green chemistry tool. In porphyrin synthesis, it offers a solvent-free or low-solvent alternative to traditional solution-phase methods.

Liquid-Assisted Grinding (LAG): Researchers have successfully adapted the Lindsey synthesis to a mechanochemical approach. By grinding a pyrrole and an aldehyde with an acid catalyst and a small amount of a liquid grinding assistant, the condensation to the porphyrinogen can be achieved efficiently. Subsequent oxidation, which can also be performed under grinding conditions, yields the final porphyrin. This method can significantly reduce reaction times and solvent usage. For example, the mechanochemical synthesis of tetraphenylporphyrin (B126558) (H₂TPP) can be completed in a much shorter time frame compared to the hours or days required for the classical solution-based method.

Metal ions can play a crucial role in porphyrinoid synthesis, acting as templates to guide the cyclization of precursors. This templating effect can pre-organize the linear precursor molecules around the metal ion, facilitating the final ring-closing step and often improving the yield of the desired macrocycle.

Template-Directed Synthesis: In this approach, a metal salt is added to the reaction mixture containing the open-chain precursors (e.g., a tetrapyrrolic species). The metal ion coordinates with the nitrogen atoms of the precursors, bringing the reactive ends into proximity for cyclization. This strategy has been particularly effective for the synthesis of related macrocycles like corroles and phthalocyanines, and it can be applied to porphyrin synthesis to minimize scrambling and favor the formation of a specific isomer. The choice of metal is critical, with ions like zinc(II), nickel(II), and copper(II) being commonly used.

Strategies for Derivatization and Functionalization of Porphyrin Analogues

The functionalization of pre-formed porphyrin rings is essential for tuning their properties and incorporating them into larger systems. The porphyrin macrocycle has two main sites for substitution: the peripheral (β-pyrrolic) positions and the meso-positions.

Electrophilic Substitution: The porphyrin ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as halogenation, nitration, and formylation, primarily at the meso-positions if they are unsubstituted, or at the β-positions. For instance, bromination of a porphyrin with N-bromosuccinimide (NBS) can introduce bromine atoms onto the β-positions, which can then be used as handles for further cross-coupling reactions.

Metal-Catalyzed Cross-Coupling: The introduction of halogen atoms onto the porphyrin core opens up a vast range of possibilities for functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). For example, a brominated porphyrin can be reacted with a boronic acid under Suzuki coupling conditions (using a palladium catalyst) to attach aryl groups, or with a terminal alkyne under Sonogashira conditions to add alkynyl substituents. These methods allow for the precise installation of a wide variety of functional groups.

Table 2: Common Functionalization Reactions for Porphyrin Analogues

| Reaction Type | Reagents/Catalysts | Position(s) Functionalized | Purpose/Outcome |

| Halogenation | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) | β-positions, meso-positions | Installs "handles" for cross-coupling. |

| Nitration | Nitric Acid, Silver(I) Nitrite | meso-positions | Introduces nitro groups, which can be reduced to amines. |

| Suzuki Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄), Base, Boronic Acid | Halogenated positions (β or meso) | Forms C-C bonds to attach aryl or vinyl groups. |

| Sonogashira Coupling | Pd/Cu Catalysts, Base, Terminal Alkyne | Halogenated positions (β or meso) | Forms C-C bonds to attach alkynyl groups. |

Chemical Reactivity and Mechanistic Investigations of Porphyrindin

Porphyrindin as an Oxidation-Reduction Indicator: Principles and Applications

This compound functions as an oxidation-reduction (redox) indicator, a substance that changes color at a specific electrode potential. wikipedia.org This property is harnessed to monitor the progress of redox reactions. The fundamental principle behind its application lies in its ability to undergo a reversible color change upon being reduced to its leuco (colorless) form. sci-hub.rudoi.org For a compound to be an effective redox indicator, the equilibrium between its oxidized and reduced forms must be established rapidly. wikipedia.org The potential range over which this color change occurs is defined by the standard potential of the indicator. brsnc.in

The application of this compound as a redox indicator is exemplified in studies of enzymatic reactions. For instance, in the presence of the enzyme aldolase (B8822740) and its substrate dihydroxyacetone phosphate (B84403), this compound is progressively reduced, leading to a visible color change. sci-hub.ru This reduction is contingent on the presence of both the enzyme and the substrate, highlighting its utility in detecting specific enzyme-substrate intermediates. sci-hub.ru

Mechanistic Studies of Intermediary Carbanion Oxidation in Enzymatic Systems

This compound has proven to be a valuable tool in mechanistic studies of enzymatic reactions that proceed through carbanion intermediates. sci-hub.ru Several enzymes, including aldolase, aspartate aminotransferase, and pyruvate (B1213749) decarboxylase, are thought to generate transient carbanionic species during their catalytic cycle. sci-hub.ru These carbanion intermediates are susceptible to oxidation by suitable electron acceptors. sci-hub.runih.gov

The addition of this compound to a reaction mixture containing an enzyme like aldolase and its substrate results in the reduction of the indicator. sci-hub.ru This reaction provides evidence for the formation of an oxidizable enzyme-substrate intermediate. sci-hub.ru The rate of this reduction follows apparent Michaelis-Menten kinetics, dependent on the substrate concentration. sci-hub.ru This approach, using redox indicators like this compound, serves as a mechanistic probe to detect and characterize these transient, reactive intermediates in enzymatic pathways. sci-hub.ru Such studies have implications for understanding not only the enzyme mechanism itself but also the potential for similar "dehydrogenase" activities to occur in vivo with natural electron acceptors. sci-hub.ru

Electron Transfer Pathways and Redox Properties of this compound

The function of this compound as a redox indicator is intrinsically linked to its electron transfer properties. The transfer of electrons from a reducing agent (such as a thiol group or a carbanion intermediate) to this compound results in its conversion to the reduced leuco form. sci-hub.rudoi.org The specifics of these electron transfer pathways, including the intermediates and the factors governing the rate of electron transfer, are central to understanding its reactivity.

The redox potential of this compound is a key property that determines its ability to act as an oxidant in various chemical systems. While detailed electrochemical data for this compound is not extensively documented in the provided search results, its ability to be reduced by certain enzyme-substrate intermediates indicates that its redox potential is suitable for accepting electrons from these species. sci-hub.ru It has been noted that despite having a higher redox potential, porphyrexide (B99838) (a related compound) was a weaker inhibitor of certain yeast enzyme systems than p-diamine, suggesting that redox potential alone does not solely dictate its inhibitory effects. aacrjournals.org The study of electron transfer pathways in similar systems, such as porphyrin-based complexes, often involves techniques like cyclic voltammetry and spectroelectrochemistry to determine oxidation and reduction potentials. rsc.orgresearchgate.netrsc.org These studies help in elucidating the electronic structure and the sites of electron transfer within the molecule. rsc.orgnih.gov

Investigations into Reaction Kinetics and Associated Thermodynamic Parameters

The study of the reaction kinetics of this compound provides insights into the rates and mechanisms of the reactions in which it participates. In the context of enzymatic reactions, the initial rate of reduction of this compound has been shown to be dependent on the concentration of the substrate, following apparent Michaelis-Menten kinetics. sci-hub.ru Kinetic measurements are typically performed using spectrophotometry, by monitoring the change in absorbance over time as this compound is reduced to its colorless form. sci-hub.ru

Thermodynamic parameters, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), provide a deeper understanding of the energetics of these reactions. youtube.com For instance, the determination of these parameters for the binding of a molecule or for a conformational change can reveal whether a process is spontaneous and whether it is driven by enthalpy or entropy. rsc.orgnih.gov While specific thermodynamic data for the reactions of this compound were not found in the search results, such parameters are generally determined by studying the reaction at different temperatures and applying thermodynamic equations. researchgate.net For example, a negative ΔG° indicates a spontaneous process, while the sign of ΔH° indicates whether the reaction is exothermic or endothermic. youtube.com

Advanced Spectroscopic and Characterization Methodologies for Porphyrindin and Its Derivatives

Ultraviolet-Visible Spectroscopic Investigations of Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a primary tool for characterizing porphyrins due to their intense light absorption in the visible and near-UV regions of the electromagnetic spectrum. researchgate.netlibretexts.org This absorption is a consequence of their highly conjugated π-electron system, which consists of 18 π-electrons, adhering to Hückel's rule for aromaticity. researchgate.netulisboa.pt

The electronic absorption spectrum of a typical porphyrin is dominated by two main features: researchgate.net

The Soret Band (or B-band): An extremely intense absorption peak typically found in the 380-500 nm range. researchgate.net This band corresponds to the transition from the ground state (S₀) to the second excited singlet state (S₂). researchgate.net

Q-bands: A series of weaker absorption bands in the 500-750 nm region. researchgate.net These bands arise from the transition from the ground state to the first excited singlet state (S₁) and its associated vibrational overtones. researchgate.net In free-base porphyrins (those without a central metal ion), the Q-band region typically splits into four distinct peaks. researchgate.net

The precise wavelengths and intensities of the Soret and Q-bands are sensitive to the specific structure of the porphyrin, including the nature of its peripheral substituents and the presence of a central metal ion. researchgate.netresearchgate.net This sensitivity makes UV-Vis spectroscopy a valuable tool for identifying and quantifying porphyrins, as well as for studying their interactions with other molecules. nih.govresearchgate.net

Vibrational Spectroscopies: Infrared and Raman Analyses for Structural Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, offering a "fingerprint" of its structure. uni-siegen.deillinois.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uni-siegen.de For a vibration to be IR active, it must result in a change in the molecule's dipole moment. uni-siegen.deillinois.edu

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). uni-siegen.de The energy shifts between the incident and scattered light correspond to the molecule's vibrational frequencies. uni-siegen.de A vibrational mode is Raman active if it causes a change in the molecule's polarizability. uni-siegen.de

For porphyrins, which can possess high symmetry, the mutual exclusion rule often applies: vibrations that are IR active may be Raman inactive, and vice versa. uni-siegen.de The vibrational spectra of porphyrins are complex, but they contain characteristic bands that can be assigned to specific motions of the macrocycle and its substituents. researchgate.net These spectra are sensitive to the porphyrin's conformation, the nature of the central metal ion, and its coordination state, making IR and Raman spectroscopy powerful tools for detailed structural elucidation. researchgate.netresearchgate.netamericanpharmaceuticalreview.com

Nuclear Magnetic Resonance Spectroscopy for Molecular Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure and dynamics of porphyrins in solution. nih.govresearchgate.net The first NMR spectrum of a porphyrin was reported in 1959. nih.govresearchgate.net

The most prominent feature in the ¹H NMR spectrum of a porphyrin is the effect of the large diamagnetic ring current generated by the 18 π-electron system. ulisboa.ptresearchgate.net This ring current strongly deshields the protons on the periphery of the macrocycle (meso- and β-protons), causing them to resonate at unusually low fields (downfield shifts). Conversely, the inner N-H protons are located within the shielding region of the ring current and are shifted significantly upfield. ulisboa.pt

Various NMR techniques are employed to study porphyrins: nih.gov

Chemical Shift Perturbation: To study interactions with other molecules. nih.gov

NOE (Nuclear Overhauser Effect) Spectroscopy: To determine spatial proximities between protons. nih.gov

Relaxation Time Measurements: To probe molecular dynamics. nih.gov

Diffusion-Ordered Spectroscopy (DOSY): To study aggregation and binding. nih.gov

NMR is also crucial for studying dynamic processes, such as the tautomerism of the inner N-H protons and the conformational changes of the porphyrin ring. ulisboa.pt

Mass Spectrometry for Molecular Confirmation and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the precise molecular weight of a compound and information about its elemental composition. nih.govuconn.edu

For porphyrins, MS is used for:

Molecular Weight Confirmation: Accurately determining the molecular mass of newly synthesized or isolated porphyrins. uconn.edu

Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment porphyrin ions, providing information about their structure and substituents.

Analysis of Complex Mixtures: When coupled with separation techniques like high-performance liquid chromatography (HPLC-MS) or capillary liquid chromatography (CLC-MS), it allows for the identification and quantification of individual porphyrins in complex biological or environmental samples. nih.govcsic.esnih.gov

Various ionization techniques can be used for porphyrin analysis, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.gov High-resolution mass spectrometry enables the determination of the exact mass, which is crucial for confirming the elemental formula of the porphyrin. nih.gov

Electrochemical Characterization and Redox Potential Determinations

The electrochemical properties of porphyrins are of significant interest due to their roles in biological electron transfer processes and their potential use in catalysis and molecular electronics. diva-portal.orgnih.gov Techniques like cyclic voltammetry and square wave voltammetry are commonly used to study the redox behavior of porphyrins. diva-portal.orgnih.gov

Porphyrins can undergo both oxidation and reduction processes, which typically involve the π-electron system of the macrocycle. The potentials at which these redox events occur are sensitive to:

The nature of the central metal ion. nih.govisuct.ru

The peripheral substituents on the porphyrin ring. isuct.ru

The solvent and electrolyte used in the measurement. diva-portal.orgnih.gov

By analyzing the redox potentials, researchers can gain insights into the electronic structure of the porphyrin and its ability to act as an electron donor or acceptor. This information is critical for designing porphyrin-based systems for applications such as electrocatalysis, for example, in the oxygen reduction reaction (ORR). isuct.ru

Coordination Chemistry of Porphyrindin and Metalloporphyrinoid Complexes

Principles of Metal Ion Coordination within Porphyrinoid Macrocycles

Porphyrinoids are a class of macrocyclic compounds that, like porphyrins, can bind metal ions within their central cavity. acs.orgresearchgate.net These macrocycles are composed of multiple heterocyclic rings, often pyrroles, linked by methine bridges. researchgate.netchemrxiv.org The defining feature of porphyrinoids is their ability to act as multidentate ligands, with inwardly pointing nitrogen atoms that create a coordination core suitable for chelating a metal ion. chemrxiv.orgbeilstein-journals.org

The coordination of a metal ion within the porphyrinoid framework is governed by several key principles:

The properties of the metal ion: The size, charge, and preferred coordination geometry of the metal ion are critical factors. rsc.org Porphyrinoids can stabilize a wide range of metal ions in various oxidation states. acs.org

Conformational flexibility: Unlike the relatively rigid and planar structure of porphyrins, many porphyrinoids exhibit significant conformational flexibility. rsc.org This allows them to adapt to the coordination preferences of different metal ions, sometimes resulting in non-planar or distorted geometries. chemrxiv.orgacs.org This flexibility is a key determinant of their reactivity. rsc.org

The coordination environment within a porphyrinoid can be further modified by the presence of peripheral substituents on the macrocycle. These substituents can exert electronic and steric effects, influencing the metal ion's coordination and reactivity. nih.gov

Synthesis and Structural Characterization of Metal-Porphyrindin Complexes

The synthesis of metal-porphyrinoid complexes typically involves the reaction of a free-base porphyrinoid with a metal salt. recercat.cat These reactions can be carried out under various conditions, and the choice of solvent and reaction temperature can be critical for successful metalation. nih.gov In some cases, a "molecular flask" approach is utilized, where the macrocyclic architecture of the porphyrinoid itself directs the course of the reaction. rsc.org

A variety of synthetic strategies have been developed to create porphyrinoids with diverse structures and properties. These methods often involve the condensation of pyrrolic precursors with aldehydes or ketones. researchgate.net The modification of existing porphyrin rings is another common approach to generating novel porphyrinoid frameworks. rsc.org The synthesis of asymmetrically substituted porphyrinoids, such as A2B2 or A3B types, allows for fine-tuning of the electronic and spatial properties of the resulting metal complexes. recercat.cat

Once synthesized, the structural characterization of these complexes is paramount. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry of the metal center. nih.gov This technique has been instrumental in revealing the diverse and sometimes unusual coordination modes adopted by porphyrinoids. For example, X-ray analysis has confirmed in-plane metal ion coordination in some expanded porphyrin complexes. osti.gov

Spectroscopic techniques are also essential for characterizing metal-porphyrinoid complexes. UV-visible absorption spectroscopy provides information about the electronic transitions within the molecule and is sensitive to changes in the metal's oxidation state and coordination environment. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of these complexes in solution. qut.edu.au

Ligand Exchange and Axial Coordination Dynamics in Porphyrinoid Systems

The metal center in a metalloporphyrinoid complex is often capable of binding additional ligands in the axial positions, perpendicular to the plane of the macrocycle. qut.edu.auacs.org This axial coordination is a key feature of their chemistry, influencing their electronic properties, reactivity, and potential applications. nsf.gov

The exchange of these axial ligands is a dynamic process that has been studied extensively. qut.edu.auacs.org The rates and mechanisms of ligand exchange reactions are influenced by several factors, including:

The nature of the metal ion: Different metals have varying affinities for axial ligands.

The properties of the incoming and outgoing ligands: Ligand basicity, steric bulk, and electronic properties all play a role. nih.gov

The porphyrinoid macrocycle itself: The electronic and steric effects of the macrocycle can modulate the lability of the axial ligands.

The solvent: The coordinating ability of the solvent can have a significant impact on ligand exchange equilibria.

For some nonplanar nickel porphyrinoids, axial ligand binding does not occur in the ground state but can be induced by photoexcitation. nih.gov The dynamics of this process, including the rates of ligand binding and dissociation, are dependent on the properties of the ligand. nih.gov In some cases, the binding of axial ligands can be a cooperative process, where the binding of the first ligand influences the affinity for the second. nsf.gov

The study of axial coordination and ligand exchange is crucial for understanding the function of metalloporphyrinoids in areas such as catalysis, where the binding and activation of small molecules at the axial sites are often key steps in the catalytic cycle. beilstein-journals.org

Influence of Metal Centers on Electronic Structure and Reactivity

The identity of the central metal ion has a profound influence on the electronic structure and reactivity of a porphyrinoid complex. rsc.orgumb.edu The metal's d-orbitals can interact with the π-system of the macrocycle, leading to a redistribution of electron density and altering the energies of the frontier molecular orbitals. rsc.orgaip.org

This metal-macrocycle interaction can affect a wide range of properties:

Redox potentials: The ease with which the complex can be oxidized or reduced is highly dependent on the metal center. umb.edu Porphyrinoids are known to be "non-innocent" ligands, meaning that the macrocycle itself can be redox-active, participating in electron transfer processes. acs.orgrsc.org

Spectroscopic properties: The metal ion influences the UV-visible absorption and emission spectra of the complex. researchgate.net

Catalytic activity: Metalloporphyrinoids are used as catalysts for a variety of reactions, including oxidations, reductions, and carbon-carbon bond formation. benthamdirect.comrsc.org The nature of the metal center is a key determinant of the catalyst's efficiency and selectivity. recercat.cat For example, iron porphyrinoids are potent electrocatalysts for CO2 reduction. acs.org

Reactivity towards small molecules: The metal center plays a crucial role in the binding and activation of small molecules like oxygen, hydrogen peroxide, and carbon monoxide. beilstein-journals.orgnih.gov For instance, a corrolazine macrocycle has been shown to stabilize a high-valent manganese(V)-oxo complex, which is a powerful oxidizing agent. nih.gov

The interplay between the metal center and the porphyrinoid ligand allows for the fine-tuning of the complex's properties for specific applications. nih.gov By judiciously choosing the metal and modifying the macrocycle, it is possible to design metalloporphyrinoids with tailored electronic structures and reactivities. nih.gov

Theoretical and Computational Studies of Porphyrindin and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of porphyrinoids, which in turn governs their reactivity, optical, and electronic properties. chemrxiv.orgmdpi.com Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to model these complex macrocycles. chemrxiv.orgnih.gov

Time-dependent DFT (TDDFT) is another powerful tool used to simulate and interpret electronic absorption spectra, providing crucial information about the photophysical properties of these compounds. mdpi.comrsc.org Such calculations have been applied to free-base porphyrin, tetraphenylporphyrin (B126558), and tetrabenzoporphyrin to determine excitation energies and oscillator strengths, which are key to understanding their behavior in applications like dye-sensitized solar cells. rsc.orgresearchgate.net

Studies on expanded porphyrins, such as sapphyrin and rubyrin, have utilized DFT and Møller-Plesset perturbation theory (MP2) to calculate magnetically induced current densities, revealing correlations between the molecule's aromatic character and its optical properties. nih.gov These quantum calculations can predict vertical singlet and triplet excitation energies, which are crucial for understanding the photophysical deactivation pathways of these molecules. nih.gov

Table 1: Comparison of Computational Methods for Electronic Structure Analysis This table is interactive. You can sort and filter the data.

| Computational Method | Application | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimizations, electronic structure descriptors of metalloporphyrins. | Central metal and spin multiplicity significantly influence electronic properties and reactivity. | chemrxiv.org |

| DFT and QTAIM | Analysis of M-N bonds in Y, La, and Lu complexes with Pz and TTDPz. | Electron density distribution in the coordination cavity is largely independent of the metal and thiadiazole annulation. | mdpi.com |

| Time-Dependent DFT (TDDFT) | Simulation of UV-visible spectra of porphyrin-based sensitizers. | Visualized frontier molecular orbitals, identifying electron donor and acceptor units within the molecule. | researchgate.net |

| DFT and MP2 | Calculation of magnetically induced current densities in expanded porphyrins. | Revealed correlations between aromatic character and optical properties. | nih.gov |

| Coupled Cluster (CC2) | Calculation of excitation energies for porphyrins. | Provided benchmark data for singlet and triplet excitation energies, complementing TDDFT results. | rsc.orgnih.gov |

Molecular Dynamics Simulations of Porphyrinoid Interactions and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational technique for studying the conformational flexibility and dynamic interactions of molecules over time. researchgate.net This method is particularly valuable for large and flexible systems like porphyrinoids, allowing researchers to observe conformational changes that occur in different environments, such as in vacuum or in various solvents. nih.gov

MD simulations have been used to explore the conformational space of porphyrin-fullerene dyads, which are of interest for their photoinduced electron-transfer properties. nih.gov These simulations revealed that such systems can coexist as different conformers in both polar and nonpolar solvents, a finding that aligns with experimental observations. nih.gov The studies show that while vacuum simulations can identify probable conformations, the solvent environment significantly influences the observed structures, often leading to less compact conformations. nih.gov

The insights from MD simulations are crucial for understanding how these molecules behave in realistic biological or material contexts. researchgate.netnih.gov For example, simulations can reveal how a porphyrin-based drug might interact with a target protein, including the conformational changes induced upon binding. researchgate.net By replicating the real-time biological events at a computational level, MD provides a detailed view of the dynamics that govern molecular function. researchgate.netrsc.org These simulations connect static snapshots from methods like X-ray crystallography with the dynamic processes that occur in solution, providing a more complete picture of molecular behavior. plos.org

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Understanding the pathway of a chemical reaction is crucial for controlling its outcome. Computational chemistry offers robust methods to elucidate reaction mechanisms and characterize the high-energy, transient structures known as transition states. e3s-conferences.orgims.ac.jp The transition state represents the energy peak along the reaction coordinate, and its structure and energy determine the feasibility and rate of a chemical transformation. fossee.inmit.edu

DFT is a commonly used method to model reaction pathways and calculate the geometries and energies of transition states. e3s-conferences.org For complex reactions, these calculations can help distinguish between different possible mechanisms, such as radical versus anionic pathways in a cyclization reaction. e3s-conferences.org However, traditional DFT calculations for transition states can be computationally very expensive, sometimes taking days for a single calculation. mit.edu

To address this challenge, newer methods are being developed. Machine-learning models, for instance, can now predict transition state structures in a fraction of the time required by conventional quantum chemistry methods. mit.educhemrxiv.org Furthermore, efficient algorithms like the Nudged Elastic Band (NEB) method and its variations are used to find the minimum energy pathway between reactants and products, providing an initial guess for the transition state geometry. fossee.inims.ac.jp Recent advancements in these algorithms have significantly reduced the computational cost while maintaining high reliability, accelerating the pace of discovery in material science and catalysis. ims.ac.jp These computational tools are essential for the rational design of new synthetic methods and for deepening the fundamental understanding of chemical reactivity. e3s-conferences.orgchemrxiv.org

Predictive Modeling for Rational Design of Porphyrindin-Based Systems

The rational design of new molecules with tailored properties is a major goal in chemistry. Predictive modeling, which often combines quantum chemical calculations with machine learning (ML), has become a transformative approach for designing novel porphyrin-based systems efficiently. nih.govcecam.org This strategy enables the high-throughput virtual screening of candidate molecules, significantly reducing the time and expense associated with experimental synthesis and testing. nih.gov

In the context of porphyrin-sensitized solar cells, ML models have been developed to accurately predict the power conversion efficiency (PCE) of new dye sensitizers. nih.gov These models use theoretically computable molecular descriptors as input and have demonstrated excellent performance, with a mean absolute error as low as 1.02% in blind tests of newly designed zinc-porphyrin dyes. nih.gov By identifying the most influential molecular descriptors, these models provide valuable chemical guidelines for designing more efficient dyes. nih.gov

Similar predictive frameworks are being applied to forecast chemical stability and reaction kinetics. purdue.edu ML models can be trained on large datasets of computed reaction energies to predict the outcomes of reactions or the stability of molecules under specific conditions. purdue.educmu.edu For example, models trained on the kinetics of small molecules have successfully predicted the relative thermal stability of complex polymers, demonstrating the transferability of these approaches. purdue.edu This synergy between computational data generation and machine learning provides a powerful, scalable pathway for the rational design of advanced materials based on porphyrinoid scaffolds. nih.govresearchgate.netnih.gov

Table 2: Predictive Models for Porphyrinoid System Design This table is interactive. You can sort and filter the data.

| Model Type | Application | Key Outcome | Reference |

|---|---|---|---|

| Machine Learning (ML) for PCE | Rational design of Zn-porphyrin-sensitized solar cells. | Accurately predicted power conversion efficiency, enabling high-throughput virtual screening. | nih.gov |

| ML for Reaction Yield | Prediction of amide coupling reaction yield. | Achieved improved yield prediction accuracy using molecular conformers and reaction features. | cmu.edu |

| ML for Stability | Prediction of thermal stability of polymers from small-molecule kinetic data. | Successfully predicted relative thermal stability rankings for 41 common polymers. | purdue.edu |

| Gaussian Process Modeling | Surrogate modeling for global optimization with variable accuracy data. | Provides an approximate fit that gives more weight to the most accurate data, improving design efficiency. | researchgate.net |

Supramolecular Chemistry and Self Assembly of Porphyrindin Analogues

Fundamentals of Non-Covalent Interactions in Porphyrinoid Self-Assembly

The self-assembly of porphyrinoid systems is a delicate interplay of several non-covalent forces that dictate the final structure and properties of the resulting supramolecular architectures. mdpi.com These interactions, though weaker than covalent bonds, act cooperatively to create stable and ordered assemblies. researchgate.net

π-π Stacking: The extensive aromatic surface of porphyrinoids is the primary driver for π-π stacking interactions. rsc.orgacs.org This phenomenon, driven mainly by London dispersion forces, causes the macrocycles to stack on top of each other, similar to a stack of pancakes (H-type) or in a staircase arrangement (J-type). acs.org The geometry of the stack is highly dependent on the peripheral substituents and the solvent environment.

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as carboxylic acids, amides, or hydroxyl groups, onto the porphyrinoid periphery provides a powerful tool for directing self-assembly. nih.govrsc.org These interactions offer greater directionality compared to π-π stacking, allowing for the formation of more complex and robust networks. nih.gov For instance, the self-assembly of a porphyrin dimer has been achieved through carboxyl-amino interactions. nih.gov

Electrostatic Interactions: By using porphyrinoids with charged peripheral groups (either cationic or anionic), electrostatic attraction or repulsion can be used to guide the assembly process. mdpi.commdpi.com For example, the interaction between cationic porphyrins and anionic surfactants can lead to the hierarchical self-assembly of nanostructures. rsc.org

Metal-Ligand Coordination: A highly directional and strong non-covalent interaction involves the coordination of a metal ion within the porphyrinoid core to a ligand on an adjacent molecule. rsc.orgnih.gov This strategy is fundamental in building robust, multi-dimensional porphyrin-based frameworks and polymers. rsc.org

Table 1: Key Non-Covalent Interactions in Porphyrindin Analogue Assembly

| Interaction Type | Description | Role in Assembly |

| π-π Stacking | Attraction between aromatic rings of adjacent porphyrinoid macrocycles. rsc.org | Primary driving force for aggregation; influences electronic properties. acs.org |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). nih.gov | Provides specificity and robustness to the assembly. nih.govrsc.org |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. nih.gov | Contributes to the overall stability and close packing of the assembly. nih.gov |

| Electrostatic Interactions | Attraction or repulsion between charged functional groups. mdpi.com | Guides the assembly of ionic porphyrinoid species. mdpi.com |

| Metal-Ligand Coordination | Formation of a coordinate bond between a metal center and a ligand. rsc.org | Creates highly ordered and stable, often polymeric, structures. nih.gov |

Formation and Characterization of Supramolecular Aggregates (H- and J-type)

When porphyrinoid monomers associate in solution, they can form distinct types of aggregates known as H-aggregates and J-aggregates, which are characterized by their unique spectroscopic signatures. acs.orgmdpi.com

H-aggregates: In H-aggregates, the porphyrinoid molecules stack in a face-to-face (co-facial) arrangement. acs.org This "pancake stack" conformation leads to strong excitonic coupling between the transition dipoles of the monomers. As a result, the primary absorption band (the Soret band) undergoes a hypsochromic shift, meaning it shifts to a shorter wavelength (a blue-shift), compared to the monomer. acs.orgmdpi.com

J-aggregates: In J-aggregates, the molecules assemble in a slipped, edge-to-edge, or "staircase" arrangement. acs.org This geometry results in a bathochromic shift (a red-shift) of the Soret band to a longer wavelength. acs.orgmdpi.com J-aggregates are often associated with enhanced fluorescence and efficient energy transfer along the aggregate axis. mdpi.com

The formation of either H- or J-aggregates can be controlled by several factors, including the molecular structure of the porphyrinoid, solvent polarity, pH, ionic strength, and the presence of additives like surfactants or salts. mdpi.comtandfonline.com For instance, studies have shown that for certain cationic porphyrins, pyrophosphate ions can induce the formation of H-aggregates, while adenosine (B11128) triphosphate (ATP) promotes the formation of J-aggregates. mdpi.comresearchgate.net

The primary technique for characterizing these aggregates is UV-Vis absorption spectroscopy, which directly reveals the blue-shift for H-aggregates or red-shift for J-aggregates. acs.org Other techniques like fluorescence spectroscopy, circular dichroism (for chiral assemblies), and resonance light scattering (RLS) are also employed to study the formation, size, and structure of these aggregates. mdpi.commdpi.com

Controlled Assembly of this compound-Based Nanostructures and Architectures

By carefully designing the porphyrinoid molecule and controlling the self-assembly conditions, a remarkable variety of well-defined nanostructures can be fabricated. mdpi.com These hierarchical assemblies bridge the gap between the molecular and macroscopic scales. unt.edu

Methods for controlling the assembly include:

Solvent Engineering: The "reprecipitation" or solvent-exchange method is a common technique. A solution of the porphyrinoid in a "good" solvent is injected into a "poor" solvent, causing the molecules to precipitate and assemble into nanostructures. nih.gov The choice of solvents and their mixing ratio can be tuned to produce different morphologies. mdpi.comrsc.org

Surfactant-Assisted Assembly: Using surfactants as templates can guide the porphyrinoid molecules to assemble into specific shapes like nanorods, nanofibers, or nanospindles. nih.govrsc.org The electrostatic and hydrophobic interactions between the porphyrinoid and the surfactant micelles direct the final architecture. rsc.org

Molecular Design and Functionalization: The strategic placement of functional groups on the porphyrinoid skeleton is crucial. For example, meso-tetrakis(4-carboxyphenyl) porphyrin has been shown to form nanospheres, rods, flakes, and flower-like structures simply by varying the stirring time during an acid-base neutralization process. nih.gov

Seeded Growth: Similar to crystal growth, pre-formed aggregates can act as seeds to initiate and direct the growth of larger, more complex supramolecular polymers, allowing for control over the length and structure of the final assembly. rsc.org

These controlled assembly processes have yielded a diverse zoo of nanostructures, including nanotubes, nanorods, nanosheets, nanospheres, and complex hierarchical arrangements like nanoleaves and nanoflowers. mdpi.comnih.gov The morphology of these structures can be characterized using imaging techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). rsc.org

Environmental and External Stimuli Responsiveness of Supramolecular Assemblies

A key feature of supramolecular systems is their dynamic nature, which allows them to respond to external or environmental stimuli. frontiersin.org Because they are held together by relatively weak non-covalent bonds, these assemblies can be designed to undergo structural and functional changes in response to specific triggers.

pH-Responsiveness: Porphyrinoid assemblies can be made pH-sensitive by incorporating acidic or basic functional groups. A change in pH can alter the protonation state of these groups, thereby modifying the electrostatic interactions and triggering a disassembly or a morphological transition of the nanostructure. mdpi.comworldscientific.com For example, a pH-triggered switch between H- and J-type aggregates has been demonstrated on the surface of tungsten oxide nanoparticles. worldscientific.com

Solvent-Responsiveness: The polarity of the solvent can significantly impact the non-covalent interactions, particularly π-π stacking and hydrogen bonds. Changing the solvent composition can induce a reversible aggregation-disaggregation process or a switch between different aggregate types (e.g., H- to J-aggregates). mdpi.com

Light-Responsiveness: Porphyrinoids are photoactive molecules. Light can be used as a stimulus to trigger conformational changes in photosensitive groups attached to the porphyrinoid, leading to changes in the supramolecular assembly. nih.gov In some systems, light can be used to generate reactive oxygen species that can, in turn, induce the disassembly of the nanostructure. nih.gov

Temperature-Responsiveness: Some porphyrinoid-based supramolecular gels exhibit thermoreversible behavior, where the gel-sol transition can be controlled by temperature, allowing for the temperature-dependent release of encapsulated molecules. frontiersin.org

Analyte/Ion-Responsiveness: The assembly and disassembly can be triggered by the specific binding of an ion or molecule. As mentioned earlier, different phosphate (B84403) anions can selectively induce the formation of either H- or J-aggregates, providing a basis for sensing applications. mdpi.comresearchgate.net

The ability to respond to stimuli makes these "smart" materials highly attractive for applications in sensing, controlled drug delivery, and catalysis. frontiersin.orgnih.gov

Advanced Applications of Porphyrindin and Porphyrinoid Systems in Chemical Science

Catalysis and Electrocatalysis

The catalytic prowess of porphyrinoid systems stems from their redox-active nature and the ability to tune their electronic and structural properties through synthetic modifications. frontierspecialtychemicals.com By altering the central metal ion, peripheral substituents, or the macrocyclic framework itself, researchers can design catalysts with high efficiency and selectivity for a wide range of chemical transformations. nih.gov Metalloporphyrins, in particular, are renowned for their ability to mimic the function of natural enzymes and are pivotal in both homogeneous and heterogeneous catalysis. mdpi.com

Bio-inspired Catalysis and Enzyme Mimicry utilizing Porphyrinoid Scaffolds

Nature provides the ultimate inspiration for catalysis, with enzymes like cytochromes P450 (which contain a heme group) performing complex oxidation reactions with remarkable precision. mdpi.com Scientists strive to replicate this efficiency by creating synthetic porphyrinoid-based catalysts. These bio-inspired models have shown significant activity in mediating challenging reactions under mild conditions. mdpi.com

A key area of research is the development of catalysts that mimic natural metalloenzymes involved in CO2 conversion, such as carbon monoxide dehydrogenase (CODH). acs.org By integrating metal ions like iron, cobalt, or copper into porphyrin or corrole (B1231805) frameworks, scientists have created systems that can electrocatalytically reduce CO2 to valuable chemicals like carbon monoxide (CO), formic acid, and even hydrocarbons like methane. acs.orgfrontiersin.org For example, iron porphyrins (Fe-porphyrins) have been identified as highly efficient and robust electrocatalysts for CO2 reduction to CO, especially in aprotic solvents. frontiersin.org Similarly, cobalt(III) corrole complexes have been successfully used for the electroreduction of CO2 to methanol (B129727) and ethanol. frontiersin.org

Another significant achievement in enzyme mimicry is the development of catalysts for water oxidation, a critical step in water splitting for hydrogen fuel production. mdpi.com Inspired by the oxygen-evolving complex in photosystem II, researchers have designed manganese and copper-based porphyrin systems. In 1994, the first manganese porphyrin dimers for homogeneous electrocatalytic oxygen evolution reaction (OER) were reported. mdpi.com More recently, copper's role in O-O bond formation in biological systems has inspired the creation of copper-porphyrin-based OER catalysts. mdpi.com These synthetic systems aim to replicate the function of natural enzymes, facilitating complex multi-electron transfers required for energy-intensive reactions. acs.orgmdpi.com

Applications in Diverse Organic Transformations

The catalytic activity of porphyrinoids extends to a broad spectrum of organic reactions. Metalloporphyrins are particularly effective in mediating oxidation reactions, including the highly selective hydroxylation of alkanes and the epoxidation of olefins. mdpi.com These reactions are crucial in synthetic chemistry for producing valuable intermediates. Iron porphyrins, for instance, are well-established catalysts for olefin epoxidation using various oxygen sources. mdpi.com

Porphyrinoids also serve as potent photoredox catalysts, utilizing light energy to drive chemical reactions. acs.org Their strong absorption in the visible spectrum allows them to act as photosensitizers, initiating electron or energy transfer processes upon irradiation. researchgate.netmdpi.com Free-base porphyrins have been shown to catalyze red-light-induced transformations, acting as both photooxidants and photoreductants. acs.org This has enabled a variety of reactions, such as C-H arylation of heteroarenes, the reduction of nitro compounds, and thiol-yne reactions, with potential applications in synthesizing biologically relevant molecules under aqueous conditions. acs.org

The table below summarizes the performance of selected porphyrinoid-based catalysts in various organic transformations.

| Catalyst Type | Reaction | Substrate | Product | Key Findings |

| Iron Porphyrins | Olefin Epoxidation | Olefins | Epoxides | Effective catalysis with various oxidants like iodosylbenzene. mdpi.com |

| meso-tetraphenylporphyrin (TPP) | Photooxidation | Secondary benzylamines | Imines | Highly efficient (90% yield) using molecular oxygen and light. mdpi.com |

| Free-base Porphyrins | Red-light Photoredox Catalysis | Carbonyl compounds, heteroarenes, nitrobenzenes | Alkylated carbonyls, arylated heteroarenes, anilines | Act as both photooxidants and photoreductants under red light. acs.org |

| Cobalt Porphyrin on Graphene | Hydrogen Evolution Reaction (HER) | Protons (in water) | Hydrogen (H2) | Graphene support enhances charge transfer and catalytic activity. acs.org |

Integration into Framework Materials (MOFs, COFs) for Catalytic Systems

While homogeneous porphyrinoid catalysts can be highly active, they often suffer from issues like deactivation via dimerization and difficulty in recovery and reuse. sciopen.com A powerful strategy to overcome these limitations is to immobilize the porphyrin units within the porous, crystalline structures of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). frontierspecialtychemicals.comsciopen.com

MOFs and COFs are materials constructed from organic linkers (like porphyrins) and either metal nodes (in MOFs) or covalent bonds (in COFs), forming highly ordered, porous networks. sciopen.comacs.org Integrating porphyrins into these frameworks offers several advantages:

Site Isolation : The rigid framework prevents the porphyrin catalysts from aggregating, maintaining their catalytic activity. researchgate.net

High Surface Area : The porous nature of MOFs and COFs allows for a high concentration of accessible active sites. acs.orgmdpi.com

Enhanced Stability and Reusability : The robust framework provides mechanical and chemical stability, allowing the catalyst to be easily recovered and reused. sciopen.com

Tunability : The properties of the framework, such as pore size and functionality, can be precisely controlled to optimize catalytic performance. frontierspecialtychemicals.comacs.org

Porphyrinic MOFs and COFs have proven to be exceptional catalysts for a variety of reactions, including the electrochemical reduction of CO2 and the oxygen reduction reaction (ORR), which is vital for fuel cells. frontierspecialtychemicals.comnih.gov For example, a COF made from cobalt porphyrins has been shown to be a highly effective and stable catalyst for reducing CO2 in water. nih.gov Similarly, integrating iron porphyrins into MOFs creates robust networks with high electrocatalytic activity for both CO2 reduction and the ORR. frontierspecialtychemicals.com These framework materials effectively combine the catalytic function of the porphyrinoid with the stability and high surface area of the support, creating superior heterogeneous catalysts. frontierspecialtychemicals.comresearchgate.net

Chemical Sensing and Recognition

The unique optical and electrochemical properties of porphyrinoids make them excellent candidates for use in chemical sensors. nih.govacs.org Their intense color (strong absorption in the Soret and Q-band regions of the UV-Vis spectrum) and fluorescence can change upon interaction with target analytes, providing a clear signal for detection. mdpi.commdpi.com Porphyrinoids can be incorporated as the sensing material in various devices, where they mimic their biological roles of reversible binding and catalytic activation to detect a wide range of chemical species. nih.govacs.org

Design Principles for Porphyrinoid-Based Chemosensors

The design of effective porphyrinoid-based chemosensors relies on tailoring the macrocycle's structure to achieve specific and sensitive interactions with a target analyte. nih.gov Several key principles guide this design process:

Analyte Interaction Mechanism : The primary interaction can be coordination of the analyte to the central metal ion, hydrogen bonding to peripheral functional groups, or π-π stacking interactions with the aromatic macrocycle. acs.orgfrontiersin.org For instance, metalloporphyrins are often used to detect molecules that can act as axial ligands, while porphyrins with acidic or basic substituents can interact with complementary species. mdpi.comfrontiersin.org

Tuning the Macrocycle : The sensitivity and selectivity of the sensor can be finely tuned by synthetic modifications. Changing the central metal ion alters the Lewis acidity and coordination properties. nih.govmdpi.com Adding functional groups to the periphery can introduce specific binding sites and influence the electronic properties of the macrocycle. nih.govmdpi.com Even altering the porphyrin skeleton itself (creating other porphyrinoids like corroles or sapphyrins) expands the range of possible sensor designs. acs.orgmdpi.com

Transduction Method : Porphyrinoids are compatible with multiple transduction mechanisms, including optical (colorimetric or fluorometric) and electrochemical methods. nih.gov The choice of transducer depends on how the porphyrinoid's properties change upon analyte binding. For example, binding an analyte might quench the porphyrin's fluorescence or shift its absorption spectrum, which can be measured by optical sensors. acs.orgmdpi.com

Preventing Aggregation : In the solid state, porphyrin molecules tend to aggregate (π-stack), which can quench their fluorescence and reduce sensor performance. This can be mitigated by introducing bulky peripheral substituents or using metalloporphyrins where axial ligands hinder stacking. mdpi.com

By systematically applying these principles, a vast library of porphyrinoid-based sensing materials can be created, allowing for the development of sensors and sensor arrays optimized for specific applications. nih.govresearchgate.net

Selective Detection of Specific Chemical Species (e.g., Anions, Metal Ions, Nitroaromatic Compounds)

Porphyrinoid-based sensors have been successfully developed for the selective detection of numerous environmentally and biologically important species.

Anion Detection : Anions like cyanide (CN⁻) and fluoride (B91410) (F⁻) are highly toxic, and their detection is crucial. Porphyrinoids equipped with acidic protons, such as the –NH groups on a fused Ni(II) porphyrin, can detect these anions. frontiersin.orgnih.gov The detection mechanism involves initial hydrogen bonding between the –NH proton and the anion, followed by deprotonation, which causes a distinct colorimetric change. frontiersin.orgnih.gov

Metal Ion Detection : The central cavity of porphyrins is a natural binding site for metal ions. mdpi.com Sensors for toxic heavy metal ions like mercury (Hg²⁺), copper (Cu²⁺), and iron (Fe³⁺) have been created. frontiersin.orgnih.gov A Ni(II) porphyrin modified with a formyl (–CHO) group can selectively bind these metal ions. The interaction between the lone pair of electrons on the formyl oxygen and the electron-deficient metal cation leads to a measurable signal. nih.gov The table below shows the detection limits for one such system.

| Sensor | Target Ion | Detection Limit (ppm) | Interaction Mechanism |

| Fused Ni(II) Porphyrin 1 | Cyanide (CN⁻) | 2.13 | Hydrogen bonding & deprotonation |

| Fused Ni(II) Porphyrin 1 | Fluoride (F⁻) | 3.15 | Hydrogen bonding & deprotonation |

| Fused Ni(II) Porphyrin 2 | Copper (Cu²⁺) | 0.930 | Chelation via formyl & NH groups |

| Fused Ni(II) Porphyrin 2 | Iron (Fe³⁺) | 2.231 | Chelation via formyl & NH groups |

| Fused Ni(II) Porphyrin 2 | Mercury (Hg²⁺) | 0.718 | Chelation via formyl & NH groups |

| Data sourced from a study on fused Nickel(II) porphyrin chemosensors. frontiersin.orgnih.gov |

Nitroaromatic Compounds : The detection of nitroaromatic compounds, which are common components of explosives like trinitrotoluene (TNT), is a key security application. Porphyrin-based fluorescent sensors are particularly effective for this purpose. The electron-rich porphyrin can engage in π-π stacking interactions with the electron-deficient nitroaromatic molecules. acs.org This interaction often leads to fluorescence quenching, providing a sensitive "turn-off" signal. For example, phosphonate-functionalized porphyrins have demonstrated superior detection towards TNT with a detection limit as low as 10 parts per billion (ppb). acs.org Incorporating porphyrins into robust MOF structures can further enhance the stability and specificity of these sensors. acs.org

Materials Science and Functional Composites

Porphyrinoid systems are exceptionally versatile building blocks in materials science due to their robust structure, significant light absorption in the visible spectrum, and tunable electrochemical properties. worldscientific.comnih.gov These characteristics arise from the highly conjugated 18-π electron aromatic system of the porphyrin macrocycle. researchgate.net The ability to modify the peripheral substituents and chelate various metal ions within the central cavity allows for precise tuning of their functionalities. wikipedia.orgmdpi.com This adaptability has led to their use in creating advanced composite materials for fields ranging from electronics and energy conversion to catalysis and sensing. researchgate.netscrivenerpublishing.com

Incorporation of Porphyrinoid Units into Advanced Functional Materials

The integration of porphyrinoid units into larger material architectures is a key strategy for developing functional composites with tailored properties. These composites can take many forms, including polymers, metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and nanocomposites. researchgate.netscrivenerpublishing.com

Porphyrin-Based Frameworks (MOFs and COFs): By using porphyrins as the functional building blocks, researchers have synthesized highly ordered, porous materials. researchgate.net These frameworks exhibit exceptional chemical stability and high surface areas. For instance, ether-linked porphyrin COFs have been developed, showcasing highly ordered lattice structures. researchgate.net Metal-porphyrin based organic frameworks (POFs) are particularly noted for their potential in electrocatalysis, owing to their defined metal-N4 coordination sites and conjugated π-electron systems. researchgate.net

Nanocomposites: Porphyrinoids are frequently combined with various nanostructures, such as carbon nanotubes, graphene, and inorganic nanoparticles, to create hybrid materials with synergistic properties. frontiersin.orgmarquette.edu For example, composites of porphyrins and graphitic carbon nitride (g-C3N4) are being explored for artificial photosynthesis to produce hydrogen. researchgate.net The hydrophobic nature of many porphyrins, which can lead to aggregation in aqueous media, can be overcome by encapsulating them within nanoparticles or attaching them to delivery vehicles, enhancing their utility. marquette.edu

Polymer and Thin-Film Composites: Incorporating porphyrins into polymer matrices or as thin films allows for the fabrication of materials for electronic and photonic devices. nih.govresearchgate.net The self-assembly properties of suitably functionalized porphyrins can be exploited to create long-range ordered structures on surfaces. researchgate.netnih.gov These films are crucial for developing molecular-based systems like phototransistors and sensors. worldscientific.com

The table below summarizes research findings on the incorporation of porphyrinoid units into various functional materials.

| Material Type | Porphyrinoid Component | Resulting Properties & Applications |

| Covalent Organic Frameworks (COFs) | Ether-linked Porphyrins | Highly ordered lattice structure, potential for use in optoelectronic devices. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Metal-Porphyrins | Defined metal-N4 coordination, high surface area, electrocatalysis. researchgate.net |

| Nanocomposites | Porphyrins and g-C3N4 | Light-capturing antennas combined with a semiconductor, artificial photosynthesis. researchgate.net |

| Thin Films | Functionalized Metalloporphyrins | Self-assembly into ordered monolayers, molecular electronics, spintronics. nih.govresearchgate.net |

| Hybrid Materials | Porphyrins and Carbon Nanoplatforms | Supramolecular assembly for enhanced light harvesting, photovoltaic applications. frontiersin.org |

Development of Responsive and Stimuli-Sensitive Systems

A significant area of advancement is the creation of "smart" materials based on porphyrinoids that can respond to external or internal stimuli. mdpi.comnih.gov These stimuli can include changes in pH, temperature, light, redox state, or the presence of specific chemical analytes. mdpi.comnih.gov This responsiveness is critical for applications in targeted drug delivery, chemical sensing, and dynamic materials. marquette.eduacs.org

pH-Responsive Systems: Porphyrin-containing systems can be designed to change their properties in response to pH variations. For example, pH-sensitive liposomes incorporating iron-porphyrin have been developed for photodynamic therapy (PDT). marquette.edu These systems can be engineered to release their therapeutic cargo specifically in the acidic microenvironment of tumors. marquette.edunih.gov

Light-Responsive Systems: The inherent photoactivity of porphyrinoids makes them ideal components for light-sensitive materials. Upon irradiation, they can generate reactive oxygen species (ROS) or undergo conformational changes, which can be harnessed for applications like PDT or light-triggered release mechanisms. researchgate.netmarquette.edu

Redox-Responsive Systems: The ease with which porphyrins can be oxidized or reduced makes them suitable for creating redox-sensitive materials. mdpi.com These systems can be switched dynamically between different states through chemical or electrical stimulation, a property utilized in chemical sensors and molecular switches. mdpi.com

Chemosensors: Porphyrin-based sensors can detect a wide range of analytes. The interaction between the porphyrinoid and the target molecule can lead to detectable changes in optical absorbance, fluorescence, or electrical conductivity. mdpi.comacs.org Arrays of different metalloporphyrins can be used as cross-reactive sensors, capable of identifying various volatile organic compounds (VOCs) by analyzing the pattern of responses. worldscientific.comacs.org

The table below details examples of stimuli-sensitive systems based on porphyrinoids.

| Stimulus | System Type | Porphyrinoid Role | Mechanism of Action | Application |

| pH | Liposomes | Iron-Porphyrin (Fe-porphyrin) | Destabilization of the liposome (B1194612) carrier in acidic environments (e.g., tumors) to release drugs. marquette.edunih.gov | Targeted cancer therapy. marquette.edu |

| Light | Nanoparticles | Metal-free Porphyrin | Acts as a photosensitizer, generating cytotoxic reactive oxygen species (ROS) upon light irradiation. researchgate.netmarquette.edu | Photodynamic Therapy (PDT). marquette.edu |

| Redox | Self-assembled Monolayers | Metalloporphyrins | Reversible oxidation/reduction of the central metal ion or macrocycle, altering electronic properties. mdpi.commdpi.com | Molecular electronics, switches. mdpi.com |

| Chemicals (VOCs) | Sensor Arrays | Zinc & Manganese Porphyrins (ZnTPP, Mn(TPP)Cl) | Analyte binding causes changes in the porphyrin's absorption spectrum. acs.org | Environmental monitoring, diagnostics. acs.org |

| Magnetic Field | Nanocarriers (Liposomes/Micelles) | Co-loaded with Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Magnetic guidance of the drug-loaded carrier to a specific target site. nih.gov | Targeted drug delivery. nih.gov |

Future Research Directions and Unexplored Avenues for Porphyrindin Chemistry

Methodological Innovations in Porphyrinoid Synthesis and Characterization

The future of porphyrinoid chemistry heavily relies on the development of more efficient, precise, and versatile synthetic methodologies. While classical methods have been foundational, researchers are now pushing the boundaries to create novel structures that were previously inaccessible.

Key Future Directions:

Late-Stage Functionalization: A primary goal is to develop a robust toolkit for late-stage functionalization of the porphyrin core. This involves creating reactions that can selectively modify specific positions on a pre-formed porphyrin macrocycle, allowing for the rapid generation of diverse derivatives from a common intermediate. This approach is significantly more efficient than de novo synthesis for each new structure.

Biocatalysis and Sustainable Synthesis: There is a growing emphasis on using enzymes and engineered biological systems for porphyrin production. nih.gov This approach, leveraging synthetic biology and metabolic engineering, aims to create sustainable and high-yield production pathways, reducing the reliance on harsh organic solvents and multi-step chemical processes. nih.govresearchgate.net

Advanced Characterization Techniques: As porphyrinoid structures become more complex, advanced characterization methods are crucial. Future research will likely involve the increased application of techniques like single-molecule spectroscopy and advanced mass spectrometry to understand the properties and behavior of individual molecules and complex assemblies.

| Research Focus Area | Description | Potential Impact |

| Flow Chemistry | Implementation of continuous flow reactors for porphyrin synthesis. | Improved reaction control, higher yields, enhanced safety, and easier scalability. |

| Photocatalytic Synthesis | Using light to drive key bond-forming reactions in macrocycle synthesis. | Milder reaction conditions, novel reactivity patterns, and reduced energy consumption. |

| Computational Modeling | In silico design and prediction of synthetic routes and molecular properties. | Acceleration of discovery by prioritizing high-potential target molecules and optimizing synthetic strategies. |

Exploration of Novel Reactivity Patterns and Functional Properties

Moving beyond traditional applications, future research will delve into unexplored areas of porphyrinoid reactivity and functionality. The ability to fine-tune the electronic structure of the macrocycle by modifying its core, periphery, or coordinated metal ion opens up vast possibilities.

Key Future Directions:

Non-Planar Porphyrinoids: Investigating highly distorted, non-planar porphyrin structures is a rapidly growing area. These saddle- or dome-shaped molecules exhibit unique photophysical properties and reactivity due to steric strain and altered electronic conjugation, making them promising for catalysis and materials science.

Expanded and Contracted Porphyrinoids: Synthesis and study of porphyrinoids with more or fewer than the traditional four pyrrole (B145914) rings (e.g., sapphyrins, orangarins) will continue to reveal novel coordination chemistry and aromaticity.

Porphyrin-Based Nanostructures: The self-assembly of porphyrin molecules into well-defined nanostructures like nanoparticles, rods, and spheres is a key area of future development. acs.org Controlling the shape and size of these assemblies is critical for applications in electronics, photonics, and medicine. acs.orgnih.gov

Interdisciplinary Research Bridging Chemistry with Emerging Scientific Fields

The true potential of porphyrinoids will be realized through their integration into other scientific and technological fields. Their inherent properties make them ideal candidates for solving complex problems in biology, medicine, and materials science.

Key Future Directions:

Advanced Biomedical Applications: While porphyrins are known for their use in photodynamic therapy (PDT), future work will focus on creating "smart" porphyrin-based systems. nih.gov This includes developing porphyrin-drug conjugates for targeted delivery and theranostic agents that combine diagnostic imaging with therapy. Encapsulating porphyrins within biocompatible nanocarriers like hydrogels or cerasomes is a promising strategy to improve their stability and delivery in biological systems. nih.govfrontiersin.org

Artificial Photosynthesis and Solar Energy: Porphyrins are central to natural photosynthesis, and mimicking this process is a major goal of sustainable energy research. Future studies will focus on designing complex porphyrin-based assemblies that can efficiently capture light energy, drive charge separation, and catalyze fuel-producing reactions, such as water splitting.

Molecular Electronics and Spintronics: The well-defined structure and tunable electronic properties of porphyrinoids make them attractive components for molecular-scale electronic devices. Research will explore their use as molecular wires, transistors, and data storage elements.

| Interdisciplinary Field | Application of Porphyrinoids | Future Research Goal |

| Neuroscience | Porphyrin-based sensors for detecting neurotransmitters or reactive oxygen species. | Development of tools for real-time imaging of neural activity. |

| Quantum Computing | Utilizing the spin states of metal ions within porphyrin cores as qubits. | Designing stable and coherent molecular qubits for quantum information processing. |

| Environmental Science | Porphyrin-based catalysts for the degradation of persistent organic pollutants. | Creating efficient and recyclable catalytic systems for water purification. |

Advancements in Scalability and Sustainable Chemical Processes for Porphyrinoid Production

Key Future Directions:

Green Chemistry Solvents: A significant push is being made to replace volatile and toxic organic solvents like dichloromethane (B109758) with more benign alternatives. researchgate.net Research into using ionic liquids, supercritical fluids, or even water as reaction media is a key priority. researchgate.net

Catalyst Recycling: Developing methods to efficiently recover and reuse the catalysts employed in porphyrin synthesis is crucial for reducing waste and improving the economic viability of the processes.

From Lab to Industry: A major challenge is translating laboratory-scale syntheses to industrial-scale production. Future research will need to focus on developing robust and reproducible processes that are amenable to large-scale manufacturing, potentially through the adoption of continuous flow chemistry. nih.gov

Q & A

Q. How is Porphyrindin synthesized, and what analytical methods are used for its characterization?

this compound synthesis typically involves multi-step organic reactions, such as condensation of pyrrole derivatives with aldehydes under acidic conditions. Key characterization techniques include:

- UV-Vis spectroscopy : To confirm the π-π* transitions characteristic of porphyrinoid structures.

- NMR spectroscopy : For structural elucidation, particularly to identify substituent patterns.

- Mass spectrometry : To verify molecular weight and purity. Experimental protocols should detail stoichiometry, solvent systems, and purification methods to ensure reproducibility .

Q. What are the primary biochemical applications of this compound in protein studies?

this compound is widely used as a titrant for sulfhydryl (-SH) group quantification in proteins. Methodological considerations include:

- Denaturation protocols : Pre-treating proteins with urea or guanidine hydrochloride to expose buried -SH groups.

- Titration conditions : Maintaining pH ~7.0–8.0 to optimize reaction kinetics and avoid disulfide bond reformation.

- Control experiments : Using cysteine or glutathione as standards to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound reactivity data across studies?

Discrepancies often arise from variations in experimental design. A systematic approach includes:

- Meta-analysis : Compiling data from studies using identical protein denaturation methods (e.g., thermal vs. chemical denaturation).

- Statistical validation : Applying ANOVA or t-tests to assess significance of reported differences.

- Reproducibility checks : Replicating experiments under controlled conditions (e.g., standardized buffer systems, purity thresholds for this compound) .

Q. What strategies are effective in optimizing this compound’s selectivity for sulfhydryl groups in complex biological matrices?

Advanced methodologies involve:

- Competitive inhibitors : Introducing thiol-blocking agents (e.g., N-ethylmaleimide) to isolate target -SH groups.

- Spectroelectrochemical techniques : Coupling titration with redox potential measurements to differentiate between free and bound thiols.

- Cross-validation : Using orthogonal methods like Ellman’s assay to confirm results .

Q. How does this compound’s reactivity vary under non-aqueous conditions, and what implications does this have for its use in lipid-bound proteins?

Experimental design must account for:

- Solvent polarity : Use of aprotic solvents (e.g., DMSO) to mimic hydrophobic environments.

- Kinetic profiling : Time-resolved spectroscopy to track reaction rates in lipid bilayers.

- Comparative studies : Contrasting results with aqueous-phase reactivity to identify solvent-specific artifacts .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound-based assays for sulfhydryl quantification?

Critical guidelines include:

- Documentation : Detailed reporting of reagent sources, storage conditions (e.g., light sensitivity), and instrument calibration.

- Negative controls : Testing this compound’s reactivity with non-thiol residues (e.g., amines) to rule out cross-reactivity.

- Data transparency : Sharing raw titration curves and spectral data in supplementary materials .

Q. How can interdisciplinary approaches (e.g., computational modeling) enhance understanding of this compound-protein interactions?

Integrative methods involve:

- Molecular docking : Simulating this compound’s binding affinity to cysteine-rich protein domains.

- Quantum mechanical calculations : Predicting electron transfer pathways during titration.

- Collaborative frameworks : Partnering with biophysicists or computational chemists to validate hypotheses .

Data Analysis and Interpretation

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound experiments?

Recommended approaches:

- Non-linear regression : Fitting data to the Hill equation to determine cooperativity.

- Outlier detection : Applying Grubbs’ test to identify anomalous titration endpoints.

- Uncertainty quantification : Reporting confidence intervals for reaction stoichiometries .

Tables of Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products